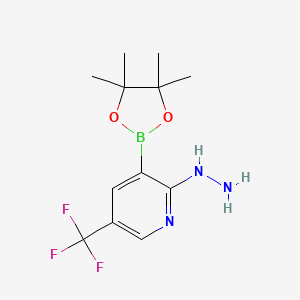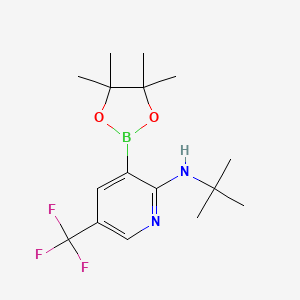
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde is a fluorinated pyridine derivative with a boronic ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde typically involves a multi-step process starting from commercially available pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a pyridine derivative is coupled with a boronic acid or boronic ester under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a suitable solvent, like toluene or water, under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity. Additionally, the choice of catalysts and ligands can be fine-tuned to improve the reaction's selectivity and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a non-fluorinated pyridine derivative.
Substitution: The boronic ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or acids, depending on the nucleophile.
Major Products Formed:
Oxidation: 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid.
Reduction: 3-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The fluorinated pyridine core can interact with biological targets, making it a potential candidate for drug discovery. Its ability to modulate biological processes can be explored in the development of new therapeutic agents.
Medicine: The compound's structural features may be exploited in medicinal chemistry to design drugs with improved pharmacokinetic properties. Its potential as a lead compound in drug discovery programs is being investigated for various diseases.
Industry: In material science, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties can contribute to the development of new materials with enhanced performance.
Mécanisme D'action
The mechanism by which 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets through binding to enzymes or receptors. The boronic ester group can form reversible covalent bonds with amino acids, influencing enzyme activity. The fluorine atom can enhance the compound's binding affinity and selectivity towards biological targets.
Comparaison Avec Des Composés Similaires
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide
Uniqueness: 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde is unique due to its combination of fluorine and boronic ester groups on the pyridine ring. This structural arrangement provides distinct reactivity and potential applications compared to similar compounds. The presence of the aldehyde group further enhances its versatility in chemical reactions.
Propriétés
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)10-9(14)8(7-16)5-6-15-10/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACUSCUYDSOSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B7953179.png)

![Ethyl 5-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7953198.png)
![Ethyl 6-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7953199.png)
![Ethyl 6-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7953200.png)
